
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of protecting groups and reaction conditions. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination, reduction, ring closure, and protecting group removal steps . Similarly, the synthesis of blue emissive functionalized 9,9-disubstituted fluorene derivatives is achieved through a Lewis acid mediated reaction, indicating the importance of catalysts in the synthesis of fluorene compounds .
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by the presence of a fluorene core, which can be functionalized at various positions to yield different derivatives. The structure of the compounds in the context of the provided papers was confirmed using single crystal XRD, which is a powerful technique for determining the arrangement of atoms within a crystal .
Chemical Reactions Analysis
The chemical reactions involving fluorene derivatives and azetidine-based compounds are complex and can follow multiple pathways. For example, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin imines involves a plausible mechanism with a propargyl cation and a fluorene-9-spiroazitidine intermediate . This indicates that the reactivity of such compounds can lead to a variety of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives include their photophysical properties such as absorption, solvatochromism, emission, Stokes shift, and quantum yields. These properties are significant for applications in materials science, particularly for compounds that are blue emissive in nature . The electron-withdrawing effects of substituents on the fluorene core can also influence the release of carboxylic acids from resin-bound linkers, as seen in the synthesis of 9-hydroxy-9-(4-carboxyphenyl)fluorene .
Wissenschaftliche Forschungsanwendungen
Metabolic Hydroxy and Carboxy Functionalization
Hydroxy and carboxy functionalization of alkyl moieties in drug molecules is a common metabolic pathway that alters the hydrophobic nature of drug compounds, leading to varied pharmacologic activities. This functionalization can result in the attenuation, retention, or loss of pharmacologic activity. Importantly, some hydroxy metabolites equate in activity with their parent drugs and are developed into ester prodrugs, while certain carboxy metabolites maintain their activity and are developed into drugs themselves. This emphasizes the potential of functionalization in modifying drug efficacy and developing new therapeutic agents (El-Haj & Ahmed, 2020).
Synthetic Procedures for Biological Interest
The synthesis of compounds with the guanidine moiety, such as 2-guanidinobenzazoles, illustrates the application of chemical modifications to enhance biological activity. These synthetic procedures aim to develop compounds with potential therapeutic applications, highlighting the role of chemical synthesis in drug discovery and development. This approach provides a pathway for creating pharmacophores with modified biological activities, demonstrating the impact of chemical structure on therapeutic potential (Rosales-Hernández et al., 2022).
Fluorinated Compounds in Personalized Medicine
The development and application of fluorinated pyrimidines, such as 5-fluorouracil, in cancer treatment highlight the role of chemical modifications in enhancing drug specificity and efficacy. These compounds, through mechanisms such as inhibiting key enzymes and incorporating into RNA and DNA, demonstrate the potential of chemical modifications in the era of personalized medicine. This showcases the strategic incorporation of fluorine atoms to improve drug performance and cater to specific therapeutic needs (Gmeiner, 2020).
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid, derived entirely from biomass, represents an eco-friendly and cost-effective raw material for drug synthesis. Its derivatives are utilized in synthesizing a wide array of chemicals, demonstrating the versatility and potential of biomass-derived compounds in medicine. This approach not only highlights the role of sustainable resources in drug development but also underscores the significance of functional groups in enhancing drug synthesis efficiency and reducing production costs (Zhang et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl 3-hydroxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMQXJRXHCWDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650147 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |
CAS RN |
886510-13-0 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

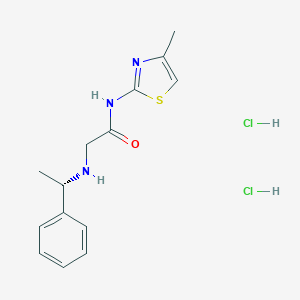
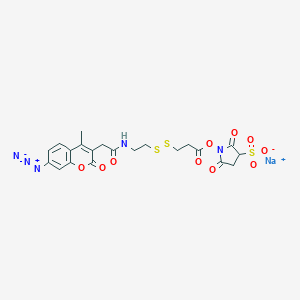
![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)

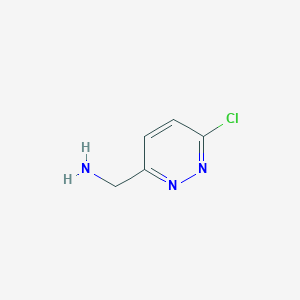
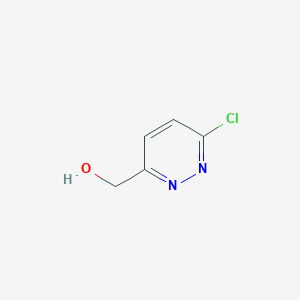
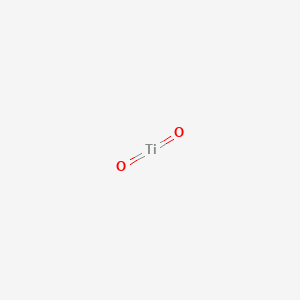
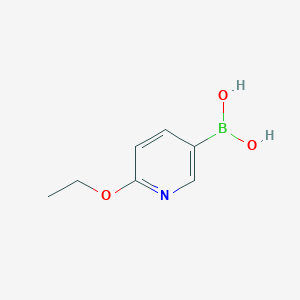
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)


![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)
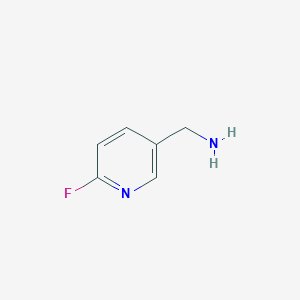
![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)